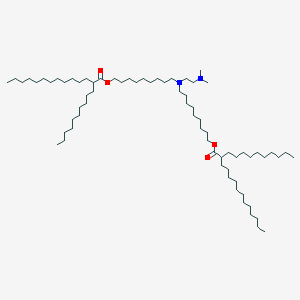
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) is a complex organic compound with a molecular weight of 1073.87 . This compound is notable for its intricate structure, which includes multiple functional groups and long hydrocarbon chains. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Preparation of Intermediates: The initial step involves the synthesis of intermediate compounds that contain the necessary functional groups.
Coupling Reactions: These intermediates are then subjected to coupling reactions to form the final compound.
Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors or other large-scale chemical engineering techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects, such as its role in drug delivery systems or as a pharmaceutical intermediate, is ongoing.
Mechanism of Action
The mechanism by which ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate) stands out due to its unique combination of functional groups and long hydrocarbon chains. Similar compounds include:
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyltetradecanoate): This compound has a similar structure but with variations in the hydrocarbon chain lengths or functional groups.
Other long-chain esters: These compounds share similar physical properties but differ in their specific chemical reactivity and applications.
Properties
Molecular Formula |
C70H140N2O4 |
|---|---|
Molecular Weight |
1073.9 g/mol |
IUPAC Name |
9-[9-(2-decyltetradecanoyloxy)nonyl-[2-(dimethylamino)ethyl]amino]nonyl 2-decyltetradecanoate |
InChI |
InChI=1S/C70H140N2O4/c1-7-11-15-19-23-27-29-35-43-51-59-67(57-49-41-33-25-21-17-13-9-3)69(73)75-65-55-47-39-31-37-45-53-61-72(64-63-71(5)6)62-54-46-38-32-40-48-56-66-76-70(74)68(58-50-42-34-26-22-18-14-10-4)60-52-44-36-30-28-24-20-16-12-8-2/h67-68H,7-66H2,1-6H3 |
InChI Key |
ZNHUBJKVXIJKCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCCCCCCCC)CCCCCCCCCCCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















